N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Description
N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a synthetic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a pyrazole-containing ethoxyethyl carboxamide side chain.
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c20-16(13-3-1-4-14-15(13)23-12-11-22-14)17-6-9-21-10-8-19-7-2-5-18-19/h1-5,7H,6,8-12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNMOGOWUCOYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NCCOCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound notable for its unique structural features, including a pyrazole moiety and a benzo[b][1,4]dioxine core. This compound has gained attention in medicinal chemistry due to its potential biological activities, although specific research on its effects is limited.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Pyrazole Moiety : Known for diverse biological activities, including anti-inflammatory and anticancer properties.
- Benzo[b][1,4]dioxine Core : Associated with various pharmacological activities.
- Carboxamide Functional Group : Enhances solubility and bioactivity.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Pyrazole Ring | Potential for anti-inflammatory and anticancer effects |
| Benzo[b][1,4]dioxine Core | Associated with enzyme inhibition |
| Carboxamide Group | Improves solubility and bioavailability |
Biological Activity
While direct studies on this compound are scarce, related compounds suggest significant biological activity. Pyrazole derivatives are widely recognized for their pharmacological properties.
Potential Activities
- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The pyrazole structure is linked to reduced inflammation in various models.
- Antimicrobial Activity : Some derivatives exhibit activity against bacterial strains.
Table 2: Biological Activities of Related Compounds
| Compound Type | Activity Type | References |
|---|---|---|
| Pyrazole Derivatives | Anticancer | |
| 2,3-Dihydrobenzo[b][1,4]dioxines | Enzyme Inhibition | |
| Benzodioxine Analogues | Anti-inflammatory |
The precise mechanism of action for this compound remains to be elucidated. However, the presence of the pyrazole ring suggests potential interactions with biological targets that could lead to therapeutic effects.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for determining its therapeutic potential. Interaction studies may involve:
- Molecular Docking : To predict binding affinities with target proteins.
- In Vitro Assays : To evaluate biological responses in cell lines.
Table 3: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide, enabling a comparative analysis:
N-(2-(2-(Dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 1072959-67-1)
- Molecular Formula : C₂₃H₂₇N₅O₄
- Key Features: Retains the 2,3-dihydrobenzo[b][1,4]dioxine-carboxamide backbone. Substitutes the pyrazole-ethoxyethyl chain with a dimethylamino-ethoxy group and a pyrazole-substituted phenyl ring.
- Implications: The dimethylamino group may enhance solubility via protonation at physiological pH. The pyrazole at the para position on the phenyl ring could alter steric interactions in biological targets compared to the ethoxyethyl linker in the parent compound .
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide (CAS 1693731-40-6)
- Molecular Formula : C₃₂H₃₁N₅O₅
- Key Features: Integrates the 2,3-dihydrobenzo[b][1,4]dioxine-carboxamide with a quinoline scaffold. Includes a pyrrolidinyl-ethoxy side chain instead of pyrazole.
- Implications: The quinoline core may confer fluorescence or intercalation properties, useful in probe design. Pyrrolidinyl groups often improve metabolic stability compared to pyrazole-containing chains .
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013785-74-4)
- Molecular Formula : C₁₆H₁₅N₅O₄
- Key Features :
- Replaces the ethoxyethyl linker with a 1,3,4-oxadiazole ring.
- Retains the pyrazole-carboxamide group but adds a methyl substituent.
- Methyl groups on the pyrazole may reduce metabolic oxidation .
N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Molecular Formula : C₂₁H₁₇FN₄O₃S
- Key Features :
- Incorporates a 4-fluorobenzo[d]thiazole group instead of the ethoxyethyl chain.
- Retains the pyrazole-ethyl linkage.
- Implications :
Dibenzylamine Derivatives (Compounds 16–24 in )
- Examples :
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-methoxybenzyl)ethan-1-amine (16)
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(4-fluorobenzyl)ethan-1-amine (17)
- Key Features :
- Replace the carboxamide group with amine-linked benzyl or heterocyclic substituents.
- Substituents like methoxy or fluorine fine-tune electronic and steric properties for optimized activity .
Structural and Functional Comparison Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions, starting with functionalized pyrazole and dihydrobenzo[d][1,4]dioxine precursors. For example, pyrazole derivatives are often synthesized via cyclocondensation of hydrazides with α,β-unsaturated carbonyl compounds under reflux in ethanol or THF . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of intermediates. Purity is enhanced via recrystallization or column chromatography, with yields monitored by TLC and HPLC.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Structural elucidation relies on -NMR and -NMR to confirm proton and carbon environments, particularly for the pyrazole ring and ethoxyethyl linker. IR spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm). Single-crystal X-ray diffraction provides definitive stereochemical confirmation, with hydrogen bonding patterns analyzed to predict solubility and stability .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Methodological Answer : Standard assays include enzyme inhibition studies (e.g., DHFR or kinase assays) using spectrophotometric or fluorometric readouts. For cytotoxicity, MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) are employed. Docking simulations (e.g., AutoDock Vina) against protein targets (e.g., PDB: 1KMS) guide hypothesis-driven testing, with IC values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can molecular docking and DFT calculations refine the understanding of structure-activity relationships (SAR)?
- Methodological Answer : Molecular docking evaluates binding affinities to targets like DHFR, with scoring functions (e.g., Gibbs free energy) identifying critical interactions (e.g., hydrogen bonds with Asp27 or hydrophobic contacts). DFT calculations (B3LYP/6-31G* basis set) predict electronic properties (HOMO-LUMO gaps) and vibrational frequencies, correlating with experimental IR/NMR data. These methods resolve ambiguities in tautomeric forms or regioselectivity .
Q. How can researchers resolve contradictions in biological activity data across different in vitro models?
- Methodological Answer : Discrepancies may arise from cell-line-specific expression of transporters or metabolizing enzymes. Use orthogonal assays (e.g., CRISPR-edited cell lines or ex vivo tissue models) to isolate variables. Meta-analyses of dose-response curves (e.g., Hill slopes) and statistical tools (ANOVA with post-hoc tests) identify outliers. Cross-validate findings with proteomic profiling to rule off-target effects .
Q. What experimental designs are optimal for studying metabolic stability and metabolite identification?
- Methodological Answer : Employ hepatocyte microsomal assays (human or rodent) with LC-MS/MS to monitor parent compound depletion. Use isotopically labeled analogs (e.g., - or -labeled) to track metabolic pathways. For metabolite identification, high-resolution mass spectrometry (HRMS) coupled with MS data-independent acquisition isolates fragment ions. Pharmacokinetic parameters (t, CL) are derived using Michaelis-Menten kinetics .
Q. What computational strategies predict environmental fate and ecotoxicological impacts?
- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate logP, biodegradation half-lives, and bioaccumulation potential. Molecular dynamics simulations assess interactions with soil organic matter or aquatic receptors (e.g., cytochrome P450 in fish). Ecotoxicity is tested via Daphnia magna or Aliivibrio fischeri assays, with LC values benchmarked against regulatory thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
